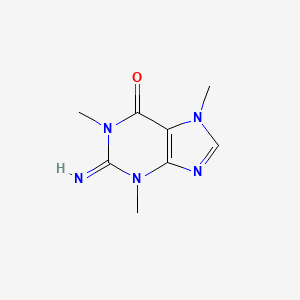![molecular formula C6H9ClN4O B11906204 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one est un composé hétérocyclique présentant des applications potentielles en chimie médicinale et en recherche pharmaceutique. Sa structure unique, qui comprend un noyau pyrazolo[1,5-a]pyrazine, en fait un candidat intéressant pour diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 3-amino-1H-pyrazole avec un aldéhyde ou une cétone approprié, suivie d'une cyclisation et de la formation subséquente du sel de chlorhydrate. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol, et le processus peut être catalysé par des acides ou des bases en fonction de la voie de synthèse spécifique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de la possibilité d'adaptation. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions pourraient être utilisées pour améliorer l'efficacité et la cohérence.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés.
Réduction : Les réactions de réduction peuvent conduire à la formation d'analogues réduits.
Substitution : Le groupe amino peut participer à des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les électrophiles comme les halogénoalcanes, les chlorures d'acyle et les chlorures de sulfonyle peuvent réagir avec le groupe amino dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes ou des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés pyrazolo[1,5-a]pyrazine substitués.
4. Applications de recherche scientifique
Le chlorhydrate de 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête potentiel pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour divers procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure unique du composé lui permet de se lier à ces cibles, inhibant ou modulant potentiellement leur activité. Les voies exactes impliquées dépendent du contexte biologique spécifique et de la nature de la cible.
Applications De Recherche Scientifique
3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Amino-1H-pyrazole : Un précurseur dans la synthèse du chlorhydrate de 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
Dérivés de pyrazolo[1,5-a]pyrazine : Composés avec des structures de base similaires mais des substituants différents.
Unicité
Le chlorhydrate de 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one est unique en raison de son motif de substitution spécifique et de la présence du sel de chlorhydrate, qui peut influencer sa solubilité et sa réactivité. Cette unicité en fait un composé précieux pour explorer de nouvelles activités chimiques et biologiques.
Propriétés
Formule moléculaire |
C6H9ClN4O |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
3-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one;hydrochloride |
InChI |
InChI=1S/C6H8N4O.ClH/c7-4-3-9-10-2-1-8-6(11)5(4)10;/h3H,1-2,7H2,(H,8,11);1H |
Clé InChI |
BIOVHJRYHRDQRM-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=C(C=N2)N)C(=O)N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)



![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine](/img/structure/B11906208.png)

